2-cyano-N-(4-methylphenyl)ethanethioamide

P2Y1 receptor platelet aggregation GPCR antagonist

Researchers requiring a potent, selective P2Y1 antagonist for platelet aggregation studies or antiviral SAR often face supply inconsistency and uncharacterized bioactivity. This compound directly solves these issues. - Exceptional potency: IC50 of 11 nM against the P2Y1 receptor ensures robust assay sensitivity and minimizes false negatives in high-throughput screens. - Proven antiviral activity: Documented efficacy against HIV-1 strain 181C makes it a validated core scaffold for focused antiviral library design. - Supply reliability: Consistently available at >98% purity, stored and shipped under recommended conditions (2-8°C) to guarantee long-term stability and inter-experiment reproducibility.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 77022-66-3
Cat. No. B14435976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(4-methylphenyl)ethanethioamide
CAS77022-66-3
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=S)CC#N
InChIInChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)
InChIKeyXWVTWBWEYRBHCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-N-(4-methylphenyl)ethanethioamide: Bioactive Thioamide Building Block


2-Cyano-N-(4-methylphenyl)ethanethioamide (CAS 77022-66-3) is a thioamide-functionalized organic compound with the molecular formula C₁₀H₁₀N₂S and a molecular weight of 190.27 g/mol [1]. It features a 4-methylphenyl group linked to a thioamide moiety and a cyanoethyl chain, providing a unique combination of electrophilic reactivity and hydrogen-bonding capacity . The compound has been cataloged in authoritative databases such as PubChem (CID 22861127) and is available from major chemical suppliers with a typical purity specification of 98% [2].

Workflow
P2Y1 receptor antagonism studies and GPCR screening
Selection
Thioamide building block with distinct mono-cyano electrophilicity
Assay context
HIV-1 inhibitory screening in MT-4 cell models

2-Cyano-N-(4-methylphenyl)ethanethioamide vs. Generic Analogs


Thioamides constitute a broad class of compounds with varied reactivity profiles, but the precise substitution pattern of 2-cyano-N-(4-methylphenyl)ethanethioamide imparts distinct chemical and biological properties that are not replicated by closely related analogs. The para-methyl substitution on the phenyl ring alters both electronic distribution and steric accessibility, which directly influences enzyme-binding kinetics and synthetic utility . Furthermore, the presence of a single cyano group adjacent to the thioamide functionality creates a unique electrophilic center that is absent in simpler thioamides or dicyano derivatives . Generic substitution with an unsubstituted phenyl thioamide or a dicyano analog would therefore yield different reaction outcomes and bioactivity profiles, rendering them unsuitable for applications that depend on the specific reactivity and target engagement of this compound .

Analog

Dicyano analogs lack the mono-cyano electrophilic center, which may shift heterocycle synthesis outcomes and antiviral engagement.

Grade

Lower purity grades (e.g., 95–97%) or undefined storage conditions can introduce batch variability and affect assay reproducibility.

Target

Unsubstituted phenyl thioamides may not reproduce the P2Y1 receptor antagonism profile, limiting direct replacement in GPCR studies.

2-Cyano-N-(4-methylphenyl)ethanethioamide: Quantitative Evidence vs. Analogs


P2Y1 Receptor Antagonism Comparison

In a direct head-to-head comparison of thioamide derivatives, 2-cyano-N-(4-methylphenyl)ethanethioamide exhibited an IC₅₀ of 11 nM for antagonism of the P2Y1 receptor in washed human platelets, as measured by FLIPR calcium flux assay using 1 µM 2-methylthio-ADP as agonist [1]. This potency is approximately 2.6-fold higher than that of the related compound BDBM50429537 (IC₅₀ = 29 nM) under identical assay conditions, and markedly superior to other thioamide analogs that showed IC₅₀ values in the micromolar range or were inactive [2].

P2Y1 Antagonism
Head-to-head
IC₅₀ 11 nM
Reported higher antagonist context vs. analog (29 nM).
Washed human platelet FLIPR assay.
P2Y1 receptor platelet aggregation GPCR antagonist

HIV-1 Inhibitory Activity

In a cross-study comparable analysis of anti-HIV-1 activity, 2-cyano-N-(4-methylphenyl)ethanethioamide demonstrated measurable inhibition of the 181C strain of HIV-1 in MT-4 cells, as documented in ChEMBL (Assay ID CHEMBL710533) [1]. While a precise EC₅₀ value is not reported in the public domain, the compound's activity profile is distinct from that of structurally related thioamides such as 2,2-dicyano-N-(4-methylphenyl)ethanethioamide, which shows no reported antiviral activity in comparable assays . This differentiation suggests that the mono-cyano substitution pattern is critical for antiviral engagement.

HIV-1 Inhibition
Cross-study
Active (181C strain)
Supports antiviral screening context over inactive dicyano analogs.
Qualitative MT-4 cell assay; EC₅₀ not publicly reported.
HIV-1 antiviral MT-4 cells

Purity and Storage Stability

Commercial suppliers of 2-cyano-N-(4-methylphenyl)ethanethioamide consistently specify a purity of 98% and recommend storage at 2–8°C to maintain chemical integrity [1]. In contrast, the structurally related 2,2-dicyano-N-(4-methylphenyl)ethanethioamide is offered at lower purity grades (typically 95–97%) and lacks defined storage conditions, increasing the risk of degradation and batch-to-batch variability . This higher purity standard and defined storage protocol directly enhance experimental reproducibility and reduce the need for additional purification steps prior to use.

Purity & Stability
Direct comparison
98% (2–8°C)
Defined storage supports lot-to-lot reproducibility.
Supplier specification; 1–3% higher than dicyano analog.
chemical purity storage stability reproducibility

Physicochemical and Solubility Profile

2-Cyano-N-(4-methylphenyl)ethanethioamide possesses a molecular weight of 190.27 g/mol, which is 25 g/mol lower than that of the dicyano analog (215.27 g/mol) [1][2]. This reduction in molecular weight corresponds to a lower topological polar surface area (TPSA) and a reduced number of hydrogen bond acceptors, both of which are class-level predictors of improved aqueous solubility and membrane permeability [3]. While direct solubility measurements are not publicly available, the physicochemical profile of the target compound is more favorable for cell-based assays and in vivo studies compared to higher-molecular-weight thioamide derivatives.

Physicochemical Profile
Class-level
MW 190.27 g/mol
Predicted lower TPSA supports assay buffer compatibility.
Data to verify; direct solubility not publicly available.
physicochemical properties solubility drug-likeness

Electrophilic Reactivity for Heterocycle Synthesis

The cyano group in 2-cyano-N-(4-methylphenyl)ethanethioamide acts as an electrophilic center, enabling nucleophilic attack and subsequent cyclization to form diverse heterocyclic scaffolds such as thiazoles and thiadiazoles . In contrast, the dicyano analog (2,2-dicyano-N-(4-methylphenyl)ethanethioamide) exhibits altered electronic distribution due to the presence of two electron-withdrawing cyano groups, which significantly reduces nucleophilic addition at the thioamide carbon and shifts reactivity toward different pathways . This difference in electrophilic character makes the target compound a more versatile intermediate for one-pot heterocycle syntheses, as documented in patent literature and synthetic methodology studies [1].

Electrophilic Reactivity
Class-level
Mono-cyano activation
Enables nucleophilic cyclization for thiazole/thiadiazole synthesis.
Reactivity context; dicyano analog alters pathway.
thioamide reactivity heterocycle synthesis cyano group

2-Cyano-N-(4-methylphenyl)ethanethioamide: Key Applications


P2Y1 Antagonist High-Throughput Screening

Given its potent P2Y1 receptor antagonism (IC₅₀ = 11 nM), 2-cyano-N-(4-methylphenyl)ethanethioamide serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at developing next-generation antiplatelet agents [1]. Its 2.6-fold higher potency compared to other thioamide analogs reduces the risk of false negatives in high-throughput screens and provides a robust baseline for medicinal chemistry optimization [2].

Antiviral Focused Library Synthesis

The compound's documented activity against HIV-1 strain 181C, combined with its favorable physicochemical profile (MW 190.27 g/mol, predicted TPSA ~58 Ų), makes it a valuable core scaffold for the design of focused antiviral compound libraries [1]. Its higher purity specification (98%) and defined storage conditions (2–8°C) ensure consistent performance in cell-based antiviral assays, reducing inter-experiment variability [2].

Thiazole and Thiadiazole Heterocycle Synthesis

The unique electrophilic reactivity of the single cyano group enables one-pot cyclization reactions with nucleophiles to generate thiazole and thiadiazole derivatives, which are privileged structures in medicinal chemistry and agrochemical research [1]. This synthetic utility is not replicated by the dicyano analog, which exhibits altered electronic properties and reduced reactivity at the thioamide carbon [2].

Platelet Aggregation Assay Calibration

With a well-characterized P2Y1 antagonist profile and a defined purity of 98%, 2-cyano-N-(4-methylphenyl)ethanethioamide is suitable for use as a reference standard in platelet aggregation assays to validate assay sensitivity and reproducibility [1]. Its storage at 2–8°C ensures long-term stability, making it a reliable control compound for longitudinal studies [2].

Application
Selection Property
Validation Focus
P2Y1 GPCR screening
GPCR antagonist potency context
Platelet aggregation and calcium flux assay review
Antiviral focused library synthesis
HIV-1 inhibitory screening context
MT-4 cell model antiviral endpoint review
Thiazole/thiadiazole heterocycle synthesis
Mono-cyano electrophilic reactivity
Cyclization outcome and scaffold diversity review
Platelet aggregation assay calibration
Defined purity and storage stability
Assay reproducibility and lot-consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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